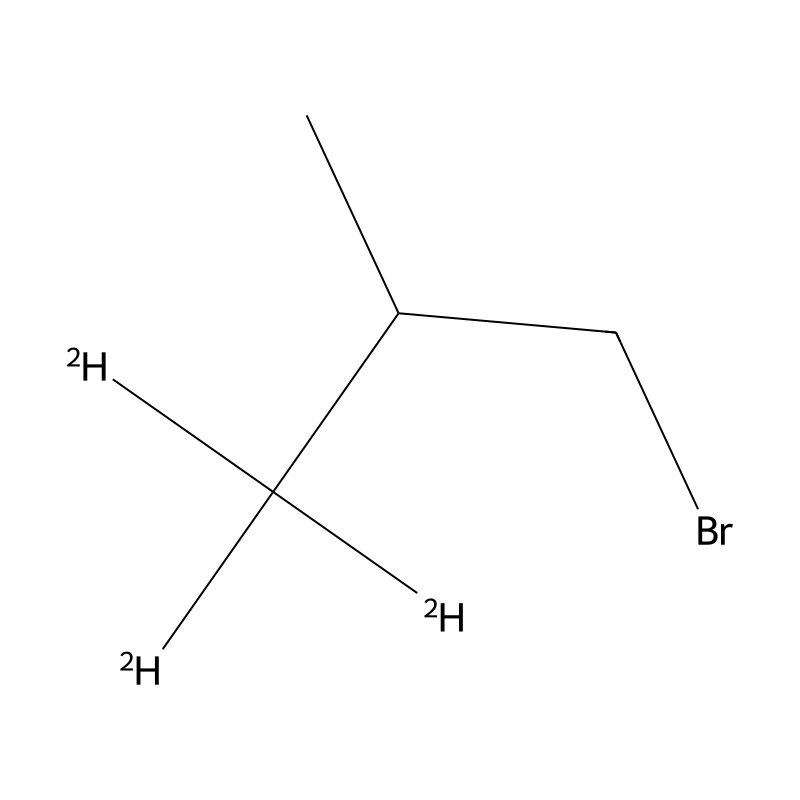1-Bromo-2-methylpropane-3,3,3-D3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1-Bromo-2-methylpropane-3,3,3-D3 is a brominated organic compound characterized by the presence of a bromine atom and three deuterium atoms at the 3-position of the propane chain. Its molecular formula is C4H7BrD3, and it has a molecular weight of 135.002 g/mol. This compound is a colorless, volatile liquid with a boiling point of approximately 90-92 °C and a density of 1.26 g/mL at 20 °C . The presence of deuterium isotopes makes it particularly useful in various scientific applications, especially in studies involving isotopic labeling.
1-Bromo-2-methylpropane-3,3,3-D3 doesn't have a known inherent mechanism of action. Its primary purpose is likely as a labeled substrate or reactant in organic synthesis or mechanistic studies where the deuterium label allows researchers to track the molecule's fate through various reactions.
- Similar to tert-butyl bromide, 1-Bromo-2-methylpropane-3,3,3-D3 is likely an irritant to the skin, eyes, and respiratory system.
- Flammability data is not readily available, but organic bromides can be flammable.
- Specific toxicity data is lacking, but it's advisable to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.
Isotope Labeling for Mechanistic Studies
One primary application of 1-Bromo-2-methylpropane-3,3,3-D3 is in mechanistic studies of organic reactions. By replacing hydrogen with deuterium, scientists can track the movement of specific bonds during a reaction. Deuterium, having a neutron compared to hydrogen's single proton, possesses a slightly different mass. This mass difference can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy . By observing the change in the NMR signal of the deuterium label after the reaction, researchers can determine the reaction pathway and identify the bonds involved in the process .
Isotopic Effects in Kinetic Studies
Another application of 1-Bromo-2-methylpropane-3,3,3-D3 is in studying kinetic isotope effects (KIEs). KIEs refer to the difference in reaction rates observed when a reaction involves breaking or forming a bond with hydrogen compared to deuterium. By comparing the reaction rates of the isotopically labelled molecule (1-Bromo-2-methylpropane-3,3,3-D3) with the unlabeled version (isobutyl bromide), scientists can gain insights into the reaction mechanism and the role of specific bonds in the rate-determining step .
- Nucleophilic Substitution: It can react with nucleophiles such as hydroxide ions to form alcohols.
- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to produce alkenes.
- Free Radical Reactions: The compound can participate in free radical halogenation, leading to the formation of various derivatives .
There are several methods for synthesizing 1-Bromo-2-methylpropane-3,3,3-D3:
- From Propyl-3,3,3-D3 Alcohol: This method involves the reaction of propyl alcohol with hydrogen bromide in the presence of sulfuric acid to yield the brominated compound .
- Free Radical Halogenation: This method utilizes free radicals generated from bromine to halogenate 2-methylpropane selectively at the primary position .
1-Bromo-2-methylpropane-3,3,3-D3 finds applications primarily in research settings:
- Isotopic Labeling: It is used in studies requiring isotopic labeling to trace metabolic pathways or reaction mechanisms.
- Synthesis of Complex Molecules: The compound serves as an intermediate in organic synthesis for producing various pharmaceuticals and agrochemicals .
Several compounds share structural similarities with 1-Bromo-2-methylpropane-3,3,3-D3. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-2-methylpropane | C4H9Br | Lacks deuterium isotopes |
| 1-Bromo-2-methylpropene | C4H7Br | Contains a double bond |
| 2-Bromo-2-methylpropane | C4H9Br | Bromine at the secondary carbon |
| Propylbromide | C3H7Br | Simpler structure without methyl group |
The uniqueness of 1-Bromo-2-methylpropane-3,3,3-D3 lies in its isotopic labeling with deuterium at the 3-position, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This feature makes it particularly valuable for specific scientific applications that require precise tracking or analysis of molecular interactions.








